molecular formula C16H10F2N2O4S B4361319 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4361319
M. Wt: 364.3 g/mol
InChI Key: IUUCKKQUTYGYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring a benzothiazole and benzodioxole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of difluoromethoxy and carboxamide groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethylating agents such as difluoromethyl phenyl sulfone.

    Formation of Benzodioxole Moiety: The benzodioxole ring is typically formed through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Coupling Reactions: The final coupling of the benzothiazole and benzodioxole moieties is achieved through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and as a probe for biological pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of the benzothiazole and benzodioxole moieties suggests possible applications in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The difluoromethoxy group may enhance the compound’s binding affinity and stability, while the benzodioxole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
  • N-[6-(methoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
  • N-[6-(difluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Uniqueness

Compared to similar compounds, N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O4S/c17-15(18)24-9-2-3-10-13(6-9)25-16(19-10)20-14(21)8-1-4-11-12(5-8)23-7-22-11/h1-6,15H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUCKKQUTYGYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.